ERα Degradation: PEG3 vs PEG2/PEG4 Linkers
In a direct comparative study of decoy oligonucleotide-based PROTACs targeting ERα, the PEG3-containing construct LCL-ER(dec) demonstrated the highest degradation activity among PEG2, PEG3, and PEG4 linker variants, despite all three exhibiting equivalent target-binding affinity (IC50 = 30–50 nM). The PEG2 variant (LCL-ER(dec)-P2) and PEG4 variant (LCL-ER(dec)-P4) both showed inferior ERα degradation, confirming a non-monotonic relationship between linker length and degradation efficiency [1]. Fmoc-PEG3-alcohol is the direct building block for assembling this optimal PEG3 linker via Fmoc-SPPS, making the choice of exactly three PEG units a data-supported decision rather than an arbitrary selection.
| Evidence Dimension | ERα protein degradation activity (Western blot, relative degradation efficiency) |
|---|---|
| Target Compound Data | PEG3 linker PROTAC (LCL-ER(dec)): highest degradation activity (qualitatively ranked as PEG3 > PEG4 > PEG2 in Figure 3B of the source) |
| Comparator Or Baseline | PEG2 linker PROTAC (LCL-ER(dec)-P2) and PEG4 linker PROTAC (LCL-ER(dec)-P4); all variants IC50 = 30–50 nM for ERα binding |
| Quantified Difference | PEG3 variant showed the highest ERα degradation; PEG2 and PEG4 variants showed measurably reduced degradation despite equivalent binding affinity |
| Conditions | Cell-based Western blot assay; ERα-expressing cell lines; PROTACs assembled via copper-catalyzed click chemistry using PEG3-azide linker conjugated to IAP ligand LCL161 |
Why This Matters
This is the only published head-to-head comparison of PEG2/PEG3/PEG4 linker performance in a defined PROTAC system, providing direct evidence that the 3-unit PEG spacer is not simply an intermediate but can represent an activity optimum that would be missed by substituting a shorter or longer Fmoc-PEGn-alcohol building block.
- [1] Naganuma M, Ohoka N, Tsuji G, Inoue T, Naito M, Demizu Y. Development of Chimeric Molecules That Degrade the Estrogen Receptor Using Decoy Oligonucleotide Ligands (and MEDCHEM NEWS Vol.33 No.2, 2023). PEG3 linker LCL-ER(dec) showed highest ERα degradation activity vs. PEG2 and PEG4; binding IC50 = 30–50 nM for all variants. View Source
